molecular formula C10H10ClN3O B1334614 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride CAS No. 679806-67-8

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride

Cat. No.: B1334614
CAS No.: 679806-67-8
M. Wt: 223.66 g/mol
InChI Key: ZNJHENRZPYCHJO-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride is a chemical compound with the molecular formula C10H10ClN3O It is a derivative of benzotriazole, a heterocyclic compound known for its applications in various fields, including corrosion inhibition and pharmaceuticals

Preparation Methods

The synthesis of 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid.

    Chlorination: The carboxylic acid group is converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction is usually carried out under anhydrous conditions and may require a catalyst like dimethylformamide (DMF) to facilitate the reaction.

    Purification: The resulting this compound is purified by recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives. Common reagents include amines, alcohols, and thiols.

    Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form 1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.

Mechanism of Action

The mechanism of action of 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the benzotriazole moiety into target molecules.

Comparison with Similar Compounds

1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride can be compared with other similar compounds, such as:

    1-Isopropyl-1H-1,2,3-benzotriazole-5-carboxylic acid: The parent compound from which the carbonyl chloride is derived. It is less reactive but can be converted to the carbonyl chloride for further functionalization.

    1-Isopropyl-1H-benzimidazole-2-carbaldehyde: A similar compound with a benzimidazole core instead of benzotriazole. It has different reactivity and applications.

    1-Isopropyl-1H-pyrazole-3-carboxylic acid: Another similar compound with a pyrazole core. It is used in different synthetic applications due to its unique reactivity.

These comparisons highlight the unique reactivity and applications of this compound in organic synthesis and material science.

Properties

IUPAC Name

1-propan-2-ylbenzotriazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-6(2)14-9-4-3-7(10(11)15)5-8(9)12-13-14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNJHENRZPYCHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)C(=O)Cl)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383249
Record name 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679806-67-8
Record name 1-Isopropyl-1H-1,2,3-benzotriazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 679806-67-8
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